molecular formula C25H17Cl2F3N4O2 B2836559 N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide CAS No. 477867-65-5

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide

Cat. No.: B2836559
CAS No.: 477867-65-5
M. Wt: 533.33
InChI Key: QUPGPJAPUSCWEX-UHFFFAOYSA-N
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Description

N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C25H17Cl2F3N4O2 and its molecular weight is 533.33. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antiapoptotic Effects

Research on a novel anilidoquinoline derivative, closely related structurally to the query compound, has shown significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a significant decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic efficacy in treating viral infections (Ghosh et al., 2008).

Antimalarial Activity

Compounds with structural similarities to the query have been tested for their in vitro antimalarial activity. For example, specific derivatives have shown high activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains, indicating potential as new antimalarial agents (Görlitzer et al., 2006).

Corrosion Inhibition

Quinoxalines, due to their electron-rich structures, have been studied for their ability to act as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on DFT methods have been performed on quinoxaline compounds to determine their relationship between molecular structure and inhibition efficiency, suggesting their application in materials science to protect metals from corrosion (Zarrouk et al., 2014).

Antibacterial and Antifungal Agents

Derivatives of quinoxaline have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds have shown promising activity against bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012).

Neuroprotective Properties

Analogues of quinoxaline have been identified with neuroprotective properties, effective against cerebral ischemia. These compounds act as potent inhibitors of the non-NMDA glutamate receptor, providing protection against global ischemia and suggesting their potential in treating neurodegenerative diseases (Sheardown et al., 1990).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N4O2/c26-17-9-5-15(6-10-17)13-36-32-14-31-24(35)21(16-7-11-18(27)12-8-16)22-23(25(28,29)30)34-20-4-2-1-3-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPGPJAPUSCWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)NC=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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